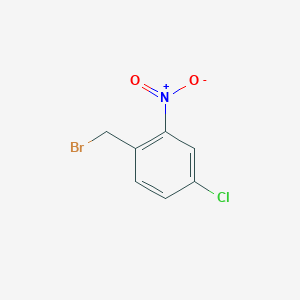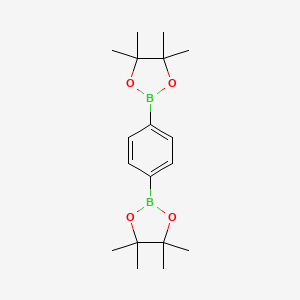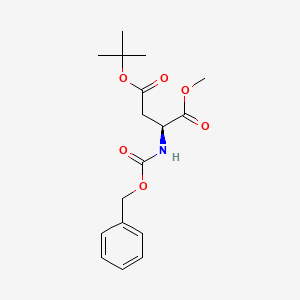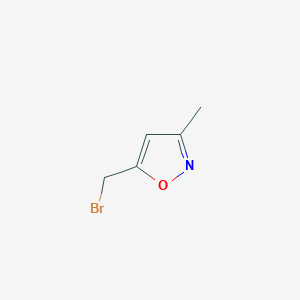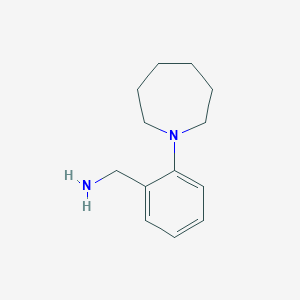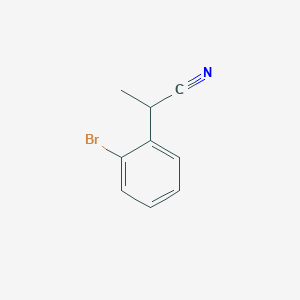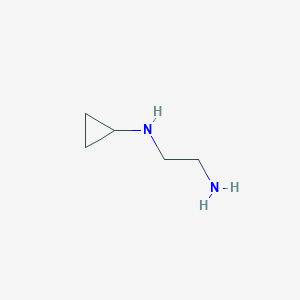
N-(2-Aminoethyl)cyclopropanamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-aminoethyl)cyclopropanamine is a compound that can be inferred to have a cyclopropane ring, a characteristic three-membered ring structure, attached to an ethylamine group. This structure suggests that the compound would exhibit unique physical and chemical properties due to the ring strain in the cyclopropane and the presence of the amine group. Although the provided papers do not directly discuss N-(2-aminoethyl)cyclopropanamine, they provide insights into related compounds that can help infer some of its properties and reactivity.
Synthesis Analysis
The synthesis of compounds related to N-(2-aminoethyl)cyclopropanamine, such as cyclopropenimine, involves catalytic reactions that can achieve high levels of enantio- and diastereocontrol. For instance, cyclopropenimine is used to catalyze Mannich reactions between glycine imines and N-Boc-aldimines, which suggests that similar catalytic strategies could potentially be applied to synthesize N-(2-aminoethyl)cyclopropanamine or its derivatives .
Molecular Structure Analysis
The molecular structure of cyclopropylamine, a compound related to N-(2-aminoethyl)cyclopropanamine, exhibits a strong ring strain and a higher acidity compared to its open-chain analogue n-propylamine . This information implies that N-(2-aminoethyl)cyclopropanamine would also have a significant ring strain due to its cyclopropane core, which could affect its reactivity and stability.
Chemical Reactions Analysis
Cyclopropylamine, which shares the cyclopropane moiety with N-(2-aminoethyl)cyclopropanamine, shows a tendency to form hydrogen bonds, although with a slightly weaker interaction compared to n-propylamine . This suggests that N-(2-aminoethyl)cyclopropanamine may also engage in hydrogen bonding, which could influence its behavior in chemical reactions, particularly those involving hydrogen bond donors or acceptors.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2-aminoethyl)cyclopropanamine can be partially deduced from the properties of cyclopropylamine. The ring strain in cyclopropylamine contributes to its higher acidity, and the presence of the amine group is associated with hydrogen bonding capabilities . These characteristics are likely to be present in N-(2-aminoethyl)cyclopropanamine, affecting its solubility, boiling point, and potential for forming complexes with other molecules.
Wissenschaftliche Forschungsanwendungen
Synthese von Nanocellulose-Aerogel
N-(2-Aminoethyl)cyclopropanamin: wird bei der Synthese von aminomodifizierten sphärischen Nanocellulose-Aerogelen verwendet. Diese Aerogele entstehen durch die Einführung von Amingruppen über C–O–Si-Bindungen zwischen Cellulose-Nanokristallen (CNC) und der Verbindung. Die Aerogele weisen eine nanoporige Netzwerkstruktur auf, die für Anwendungen wie die CO2-Abscheidung durch kovalente Bindung vorteilhaft ist .
Baustein der organischen Synthese
Als Cyclopropanderivat von Ethylendiamin dient This compound als vielseitiger Baustein in der organischen Synthese. Es wird verwendet, um verschiedene organische Verbindungen zu synthetisieren, insbesondere bei der Entwicklung neuer Pharmazeutika und Agrochemikalien.
Eigenschaften
IUPAC Name |
N'-cyclopropylethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c6-3-4-7-5-1-2-5/h5,7H,1-4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMRERJTUCBSQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437087 |
Source


|
| Record name | N-(2-aminoethyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62491-85-4 |
Source


|
| Record name | N-(2-aminoethyl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



